molecular formula C30H31N5O B14930079 (4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

(4-benzylpiperazin-1-yl)(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B14930079
M. Wt: 477.6 g/mol
InChI Key: NXOZXYSPOAEOPM-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of a combinatorial library of tetra- and persubstituted derivatives. The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERAZINO)(3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit TRKs makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C30H31N5O

Molecular Weight

477.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C30H31N5O/c36-30(34-17-15-33(16-18-34)20-21-7-3-1-4-8-21)25-19-26(22-11-12-22)31-29-27(25)28(23-13-14-23)32-35(29)24-9-5-2-6-10-24/h1-10,19,22-23H,11-18,20H2

InChI Key

NXOZXYSPOAEOPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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